(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
Descripción
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a synthetic small molecule characterized by three key structural motifs:
Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted benzene ring, commonly associated with enhanced metabolic stability and π-π stacking interactions in drug design .
α,β-unsaturated ketone (prop-2-en-1-one): This moiety enables conjugation, influencing electronic properties and reactivity, and may participate in Michael addition reactions with biological targets.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric properties are critical.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4/c22-21(23,24)15-3-5-19(25-12-15)30-16-7-9-26(10-8-16)20(27)6-2-14-1-4-17-18(11-14)29-13-28-17/h1-6,11-12,16H,7-10,13H2/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVJBKOMCOTQRT-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one, also known by its IUPAC name, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula: C15H17F3N2O3
Molecular Weight: 302.31 g/mol
CAS Number: 82857-82-7
Chemical Structure:
The structure features a benzo[d][1,3]dioxole moiety, a piperidine ring substituted with a trifluoromethyl pyridine group, and an α,β-unsaturated carbonyl system.
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one exhibit significant anticancer properties. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism of action typically involves the induction of apoptosis and the inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 6.8 |
| Compound B | A549 | 8.4 |
Antioxidant Activity
The antioxidant potential of this compound is noteworthy. Studies have demonstrated that compounds containing the benzo[d][1,3]dioxole structure can effectively scavenge free radicals and reduce lipid peroxidation . The antioxidant activity is often assessed using assays such as DPPH and TBARS.
| Compound | DPPH EC50 (µM) | TBARS EC50 (µM) |
|---|---|---|
| Compound C | 35.62 | 40.26 |
| Compound D | 39.72 | 39.72 |
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented against various bacterial strains including Escherichia coli and Staphylococcus aureus. These compounds often inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .
The biological activities of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one can be attributed to several mechanisms:
- Apoptosis Induction: Compounds induce apoptosis through caspase activation pathways.
- Cell Cycle Arrest: They can cause cell cycle arrest at various phases, particularly G0/G1 and G2/M phases.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels lead to oxidative stress in cancer cells, promoting cell death.
Case Studies
A notable study highlighted the efficacy of a derivative structurally related to our compound in reducing tumor size in xenograft models of breast cancer. The treatment resulted in a significant decrease in tumor volume compared to control groups .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a family of α,β-unsaturated ketones with piperidine/piperazine and aromatic substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Hypothetical Property Comparison
*Hypothetical logP values estimated based on substituent contributions.
Key Observations:
- Trifluoromethyl Pyridine vs. Simpler Substituents : The -CF₃ group in the target compound increases lipophilicity (logP ~3.8) compared to analogues with methoxy (-OCH₃) or unsubstituted pyridine (logP ~2.1–2.9). This could enhance blood-brain barrier penetration but may reduce aqueous solubility .
- Piperidine vs. Piperazine : Piperazine-containing analogues (e.g., ) exhibit improved solubility due to the additional nitrogen atom, whereas the target compound’s piperidine moiety prioritizes rigidity and metabolic stability.
- α,β-Unsaturated Ketone Positioning : The conjugation in the prop-2-en-1-one group is conserved across analogues, suggesting shared reactivity toward nucleophilic targets like cysteine residues in enzymes .
Computational and Experimental Similarity Assessment
Structural similarity is quantified using methods such as:
- Tanimoto Coefficient : Binary fingerprint-based analysis indicates ~70–85% similarity between the target compound and its analogues, primarily due to shared benzo[d][1,3]dioxol and piperidine motifs .
- Graph Comparison : Subgraph matching reveals that the trifluoromethylpyridine and prop-2-en-1-one groups distinguish the target compound from simpler derivatives like , which lack these features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
